
1H-1,2,3-Triazole-1-carboxaMide, N,N-di-2-propen-1-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,3-Triazole-1-carboxaMide, N,N-di-2-propen-1-yl- is a heterocyclic compound containing three nitrogen atoms in its five-membered ring. This compound is part of the broader class of 1,2,3-triazoles, which are known for their stability and versatility in various chemical reactions. The presence of the triazole ring imparts unique properties, making it valuable in multiple scientific and industrial applications.
Preparation Methods
The synthesis of 1H-1,2,3-Triazole-1-carboxaMide, N,N-di-2-propen-1-yl- typically involves a multi-step process. . The reaction involves the cycloaddition of azides and alkynes in the presence of a copper(I) catalyst. The reaction conditions are generally mild, often carried out in aqueous media at room temperature .
For industrial production, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
1H-1,2,3-Triazole-1-carboxaMide, N,N-di-2-propen-1-yl- undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines.
Scientific Research Applications
1H-1,2,3-Triazole-1-carboxaMide, N,N-di-2-propen-1-yl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazole-1-carboxaMide, N,N-di-2-propen-1-yl- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the regulation of pH and ion balance in cells . The triazole ring’s ability to form hydrogen bonds and engage in π-π interactions enhances its binding affinity to various biological targets .
Comparison with Similar Compounds
1H-1,2,3-Triazole-1-carboxaMide, N,N-di-2-propen-1-yl- can be compared with other triazole derivatives such as:
1H-1,2,3-Triazole-4-carboxamide: Known for its use in medicinal chemistry as a scaffold for drug development.
1H-1,2,4-Triazole: This isomer has slightly different chemical properties and is often used in the synthesis of herbicides and fungicides.
The uniqueness of 1H-1,2,3-Triazole-1-carboxaMide, N,N-di-2-propen-1-yl- lies in its specific functional groups, which confer distinct reactivity and biological activity compared to other triazole derivatives.
Properties
Molecular Formula |
C9H12N4O |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
N,N-bis(prop-2-enyl)triazole-1-carboxamide |
InChI |
InChI=1S/C9H12N4O/c1-3-6-12(7-4-2)9(14)13-8-5-10-11-13/h3-5,8H,1-2,6-7H2 |
InChI Key |
SJGUUMDCCIBRHB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C(=O)N1C=CN=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


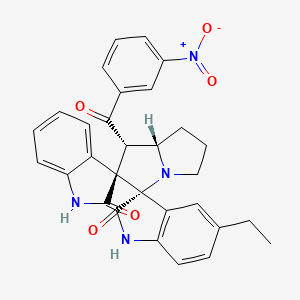
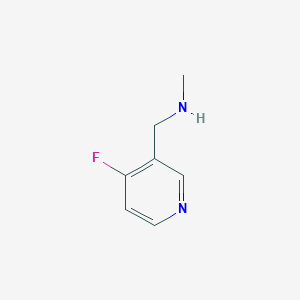
![N-Methyl-N,5-diphenylimidazo[1,5-A]pyrazin-8-amine](/img/structure/B12633192.png)
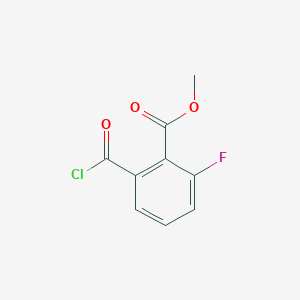
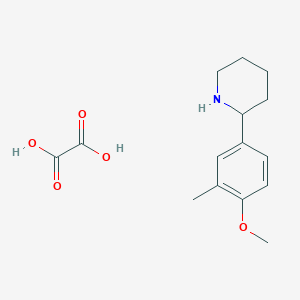
![2,6-Bis{[(4-methoxyphenyl)methyl]sulfanyl}benzaldehyde](/img/structure/B12633220.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(pyridin-4-ylmethyl)ethanediamide](/img/structure/B12633221.png)
![[(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12633228.png)
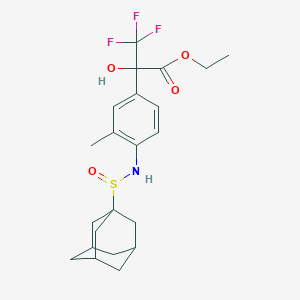
![N-[5-(5-hydroxy-6-oxo-1H-pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12633237.png)
![[6-([1,1'-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane](/img/structure/B12633242.png)

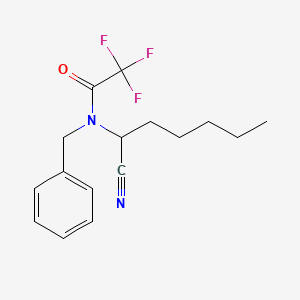
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B12633256.png)
